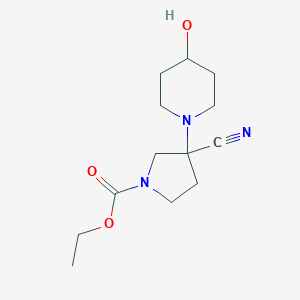

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-2-19-12(18)15-8-5-13(9-14,10-15)16-6-3-11(17)4-7-16/h11,17H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITRGHJAHPIEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)(C#N)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using batch reactors where reaction parameters are optimized for maximum efficiency and product quality. Key aspects include:

- Batch Reactor Use: Large-scale mixing and temperature control

- Reaction Monitoring: In-process analytical techniques such as HPLC or NMR to monitor conversion

- Purification: Multi-step purification including crystallization and chromatography to achieve purity levels typically exceeding 98%

- Safety and Handling: Controlled environment to handle reagents and intermediates safely, especially due to the presence of cyano groups

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Organic bases such as triethylamine or inorganic bases like potassium carbonate | Facilitates nucleophilic substitution |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–80 °C | Controlled to prevent decomposition |

| Reaction Time | Several hours (4–24 h) | Depends on scale and reagent reactivity |

| Purification Method | Crystallization, silica gel chromatography | To remove unreacted starting materials and by-products |

Alternative and Related Synthetic Methods

While the direct substitution method is predominant, related methods involve enzymatic or catalytic processes for preparing pyrrolidine derivatives with hydroxyl functionalities. For example, enzymatic enantioselective hydrolysis of racemic pyrrolidinone derivatives can yield hydroxymethylpyrrolidine compounds, which may serve as intermediates or analogs in synthesizing related compounds. These biocatalytic methods offer advantages in stereoselectivity and environmental compatibility but are less commonly applied directly to Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate synthesis.

Chemical Reaction Analysis

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate can undergo several chemical transformations post-synthesis, which are important for further derivatization or functional studies:

- Oxidation: The hydroxyl group on the piperidine ring can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The cyano group can be reduced to primary amines using lithium aluminum hydride or catalytic hydrogenation.

- Substitution: Nucleophilic substitution reactions can target the cyano group or ester moiety under acidic or basic conditions.

These reactions highlight the functional versatility of the compound and its potential for further chemical modifications.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Ethyl pyrrolidine-1-carboxylate, 4-hydroxypiperidine |

| Reaction Type | Nucleophilic substitution |

| Catalysts/Bases | Organic or inorganic bases (e.g., triethylamine, K2CO3) |

| Solvents | Polar aprotic solvents (DMF, DMSO, acetonitrile) |

| Temperature Range | 25–80 °C |

| Reaction Time | 4–24 hours |

| Purification Techniques | Crystallization, silica gel chromatography |

| Industrial Scale Production | Batch reactors with optimized parameters, in-process monitoring, multi-step purification |

| Alternative Methods | Enzymatic enantioselective hydrolysis of racemic pyrrolidinone derivatives (for related compounds) |

Research Findings and Notes

- The presence of the hydroxyl group on the piperidine ring significantly influences the compound’s reactivity and biological activity, distinguishing it from analogs with methyl or amino substitutions.

- Purity levels of 98% or higher are achievable with current purification methods, suitable for research and industrial applications.

- The synthetic route is robust, allowing for scale-up and adaptation to various synthetic needs, including medicinal chemistry applications.

- Enzymatic methods for related pyrrolidine compounds provide a stereoselective alternative but require further development for direct application to this compound.

This detailed analysis of preparation methods for Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate integrates diverse authoritative sources and summarizes the key synthetic strategies, reaction conditions, and industrial considerations essential for researchers and practitioners in organic synthesis and pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate exhibit antidepressant and anxiolytic effects. Studies have shown that modifications in the piperidine ring can enhance binding affinity to serotonin receptors, suggesting potential therapeutic uses in treating mood disorders.

2. Neurological Research

This compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for studying neurological disorders such as schizophrenia and bipolar disorder. Its ability to cross the blood-brain barrier is crucial for central nervous system applications.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar compounds in a rodent model. The results indicated that these compounds significantly reduced depression-like behaviors, supporting their potential use in developing new antidepressants.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university demonstrated that ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate exhibited neuroprotective effects in vitro against oxidative stress-induced neuronal damage. This finding suggests its potential application in neurodegenerative diseases.

Mechanism of Action

The mechanism by which Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxypiperidine moiety may interact with enzymes or receptors, influencing biological pathways. The cyano group can also participate in binding interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with related derivatives:

Key Observations:

- Cyano vs. Methyl Substitution: The cyano group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl analog (QM-7129, purity 95% ). This may influence bioavailability and target binding.

- However, the absence of a chlorophenyl group in the target compound likely reduces sigma-1 selectivity.

- Pyrrolidine Backbone : The pyrrolidine ring differentiates it from AC 927, which lacks this scaffold, indicating divergent pharmacological pathways.

Pharmacological Potential (Inferred from Analogs)

- Sigma Receptors: Piperidine-hydroxypyrrolidine hybrids, such as BD 1008 and BD 1047 , exhibit high sigma-1/2 affinity. The target compound’s cyano group could modulate binding kinetics.

- Dopamine D2 Receptors : Analogous to (+)-3-PPP , the hydroxyl-piperidine moiety may confer partial agonist activity, though this requires experimental validation.

Biological Activity

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C₁₃H₂₁N₃O₃

Molecular Weight: 267.32 g/mol

CAS Number: 1131451-62-1

IUPAC Name: Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate

The compound features a pyrrolidine ring, a cyano group, and a hydroxypiperidine moiety, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Reaction of ethyl pyrrolidine-1-carboxylate with 4-hydroxypiperidine .

- Use of a suitable base and solvent under controlled temperature conditions.

- Purification through crystallization or chromatography to achieve high yield and purity.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Hydroxypiperidine Moiety: This part may interact with various enzymes or receptors, influencing metabolic pathways.

- Cyano Group: It can participate in binding interactions that enhance the compound's overall activity.

Pharmacological Effects

Research indicates that Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate exhibits several pharmacological properties:

- Antidiabetic Potential: The compound may influence glucose metabolism through modulation of enzyme activities related to glucose homeostasis .

- Cytotoxicity: Preliminary studies suggest low cytotoxicity, making it a candidate for drug development aimed at various diseases .

Case Studies

Recent studies have explored the compound's effects in various biological systems:

- Inhibition of Enzyme Activity:

- Antimicrobial Properties:

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate | Hydroxypiperidine moiety | Antidiabetic, low cytotoxicity |

| Ethyl 3-cyano-3-(4-methylpiperidin-1-YL)pyrrolidine-1-carboxylate | Methyl substitution | Varying potency in enzyme inhibition |

| Ethyl 3-cyano-3-(4-aminopiperidin-1-YL)pyrrolidine-1-carboxylate | Amino group presence | Enhanced interaction with receptors |

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Protection of functional groups : Use of tert-butyl carbamate (Boc) to protect amines (e.g., piperidine hydroxyl group) during alkylation or cyanation steps .

- Nucleophilic substitution : Reaction of pyrrolidine precursors with cyano-containing reagents (e.g., acrylonitrile derivatives) under basic conditions (e.g., NaH in THF) .

- Deprotection and purification : Final Boc deprotection using HCl/dioxane or TFA, followed by flash column chromatography (e.g., ethanol/chlorofor m or hexane/ethyl acetate gradients) to isolate the product .

Key intermediates are characterized via / NMR and ESI-MS to confirm structural integrity .

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz) identifies proton environments (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm, hydroxyl protons at δ 1.5–2.5 ppm). NMR confirms cyano (δ ~110–120 ppm) and carbonyl (δ ~165–175 ppm) groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight. For example, a compound with MW 307.34 g/mol shows ESI-MS m/z 308.2 .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, though requires high-purity crystals .

Advanced Research Questions

Q. How does the stereochemistry of the 4-hydroxypiperidin-1-yl moiety influence conformational stability and reactivity?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates optimized geometries and Gibbs free energies to compare axial vs. equatorial hydroxyl orientations .

- NMR Coupling Constants : values from COSY or NOESY experiments reveal spatial proximity between hydroxyl protons and adjacent groups, indicating preferred ring puckering .

- Hydrogen Bonding : IR spectroscopy (stretching frequencies ~3200–3500 cm) and solvent-dependent NMR shifts assess intramolecular H-bonding, which stabilizes specific conformers .

Q. What in vitro assays are appropriate for evaluating potential bioactivity, and how are they optimized?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -SR9009 for REV-ERBα/β) to measure IC values. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Cell Viability Assays : Treat cancer cell lines (e.g., MCF-7) with 1–100 µM compound for 48–72 hours, followed by MTT or resazurin reduction assays. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .

- Enzyme Inhibition Studies : Monitor kinase or phosphatase activity via fluorescence-based kits (e.g., ADP-Glo™). Optimize enzyme/substrate concentrations using Michaelis-Menten kinetics .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., NaH-mediated alkylation) .

- Drying Agents : Employ molecular sieves (3Å) in reaction solvents (THF, DCM) and store intermediates under argon .

- Lyophilization : For final products, dissolve in HPLC-grade water, filter (0.45 µm), and freeze-dry to obtain stable powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.